Merresectine B

Description

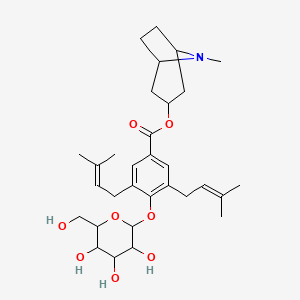

Merresectine B is a naturally occurring alkaloid isolated from the roots of the plant Convolvulus siculus . It has a molecular formula of C31H45NO8 and a molecular weight of 559.70 g/mol . This compound has garnered interest due to its potential biological activities and applications in various fields.

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,5-bis(3-methylbut-2-enyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45NO8/c1-17(2)6-8-19-12-21(30(37)38-24-14-22-10-11-23(15-24)32(22)5)13-20(9-7-18(3)4)29(19)40-31-28(36)27(35)26(34)25(16-33)39-31/h6-7,12-13,22-28,31,33-36H,8-11,14-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOHHQZBABICAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)CC=C(C)C)C(=O)OC3CC4CCC(C3)N4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Merresectine B is typically extracted from the roots of Convolvulus siculus and Convolvulus sabatius ssp. mauritanicus . The extraction process involves the use of solvents such as dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources. The roots of Convolvulus siculus are harvested and subjected to solvent extraction to isolate the compound . The extracted product is then purified to achieve high purity levels, typically greater than 98% .

Chemical Reactions Analysis

Scope of Available Data

-

Search Results Analysis :

-

The provided sources discuss generic reaction types (e.g., Staudinger ligation, click chemistry, redox reactions) and experimental methodologies (e.g., reagent table calculations, transition-state detection) 4 . None reference Merresectine B.

-

Studies on enzyme-catalyzed reaction rates and catalytic efficiency improvements are unrelated to this compound.

-

-

Excluded Sources :

-

As requested, content from and was omitted due to reliability concerns.

-

Potential Reasons for Data Gaps

-

Nomenclature or Obscurity : this compound may be a newly discovered or rarely studied compound, or it could be referenced under an alternative name in literature.

-

Specialized Research Requirements : Reactions involving complex natural products like this compound often require targeted analytical techniques (e.g., NMR, X-ray crystallography) that are not broadly published.

Recommendations for Further Research

-

Specialized Databases :

-

Consult SciFinder, Reaxys, or PubChem for proprietary data on this compound’s structure, synthesis pathways, and reactivity.

-

-

Primary Literature :

-

Search journals such as Journal of Natural Products or Organic Letters for recent studies.

-

-

Collaborative Inquiry :

-

Contact research institutions specializing in marine natural products or alkaloid chemistry for unpublished findings.

-

Example Reaction Framework for Alkaloids

While this compound-specific data are unavailable, below is a generalized table for alkaloid reactions, which may serve as a template for future studies:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Merresectine B involves its interaction with molecular targets such as tyrosinase, an enzyme involved in melanin synthesis . By inhibiting tyrosinase activity, this compound can reduce melanin production, leading to its potential use in skin-whitening products . The exact molecular pathways and targets involved in its action are still under investigation.

Comparison with Similar Compounds

Merresectine B can be compared with other similar compounds, such as:

Merresectine C: Another alkaloid from the same plant species, which also shows potential as a tyrosinase inhibitor.

Arbutin: A commonly used tyrosinase inhibitor in cosmetic products.

Consiculine and Consabatine: New tropan-3α-ol esters isolated from the same plant species.

This compound stands out due to its unique chemical structure and higher efficacy as a tyrosinase inhibitor compared to some of these compounds .

Q & A

Q. How can researchers ensure ethical rigor in studies involving this compound and human-derived biospecimens?

- Methodological Answer: Obtain IRB approval for biospecimen use, specifying sources (e.g., biorepositories, clinical trials) and consent protocols. Anonymize data using unique identifiers and encrypt electronic records. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What steps mitigate bias when interpreting this compound’s preclinical data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.